5-Bromo-2-chloro-3-(difluoromethyl)pyridine

Beschreibung

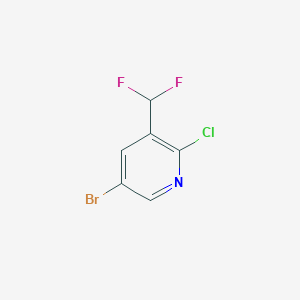

5-Bromo-2-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₄BrClFN and a molecular weight of 224.47 g/mol (calculated). Its structure features bromine and chlorine at the 5- and 2-positions, respectively, and a difluoromethyl group at the 3-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the electronic and steric effects of the difluoromethyl group to modulate reactivity, lipophilicity, and metabolic stability .

The difluoromethyl group (-CF₂H) combines moderate electron-withdrawing effects with reduced steric bulk compared to trifluoromethyl (-CF₃), making it a versatile substituent for tuning drug-like properties .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENZWWWZWMAPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine generally involves several steps, including acylation, oxidation, reduction, and substitution reactions. One common method involves the use of commercially available starting materials, which undergo a series of chemical transformations to yield the target compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-Bromo-2-chloro-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Drug Development

5-Bromo-2-chloro-3-(difluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for diverse modifications that can lead to the development of compounds with specific biological activities. For instance, it can be utilized in the synthesis of inhibitors targeting various biological pathways, including those involved in pain management and respiratory diseases.

Case Study: TRPA1 Inhibitors

Research indicates that derivatives of pyridine compounds, including this compound, have been investigated for their ability to inhibit the transient receptor potential A1 (TRPA1) ion channel. TRPA1 is implicated in pain sensation and inflammatory responses. By modifying this compound, researchers aim to develop effective analgesics that could provide relief from neuropathic pain and other inflammatory conditions .

Chemical Synthesis Applications

This compound is also valuable in chemical synthesis beyond medicinal applications. Its unique functional groups enable it to participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions.

Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | Reflux in methanol | 67% |

| Cross-Coupling Reaction | Reaction with organometallics | Varies |

| Functionalization | Electrophilic aromatic substitution | High yield |

The above table summarizes typical reaction conditions used to synthesize derivatives of this compound, showcasing its versatility as a building block in organic synthesis .

Potential Therapeutic Applications

The potential therapeutic applications of this compound are still under investigation, but preliminary findings suggest it may play a role in treating conditions related to inflammation and pain.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The reactivity and applications of halogenated pyridines depend heavily on the substituents at the 2-, 3-, and 5-positions. Below is a comparison of key derivatives:

Key Observations:

- Electronic Effects : The trifluoromethyl (-CF₃) and methylsulfonyl (-SO₂CH₃) groups are stronger electron-withdrawing groups than difluoromethyl (-CF₂H), influencing reaction rates in nucleophilic aromatic substitution (SNAr) .

- Lipophilicity : The trifluoromethyl derivative exhibits higher lipophilicity (logP ~2.8 estimated) compared to the difluoromethyl analog (logP ~1.9), impacting membrane permeability .

- Chemoselectivity : In 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination occurs selectively at the bromine site, while thermal conditions favor substitution at chlorine . Similar trends may apply to the difluoromethyl derivative.

Research Findings and Data

Table 1: Comparative Reactivity in Substitution Reactions

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.9 | 0.5–1.0 | 90–95 (est.) |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 2.8 | 0.1–0.3 | 110–115 (est.) |

| 5-Bromo-2-chloro-3-fluoropyridine | 1.5 | 1.2–1.5 | 75–80 |

Biologische Aktivität

5-Bromo-2-chloro-3-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of halogen substituents, has been studied for various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

This compound features a pyridine ring with a bromine atom at position 5, a chlorine atom at position 2, and a difluoromethyl group at position 3. The presence of these halogens significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study evaluating various pyridine derivatives, this compound showed significant inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be competitive with established antibiotics, indicating its potential as an antibacterial agent .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 12 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Anticancer Activity

In preclinical models, this compound exhibited cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in leukemia cells through the activation of caspase pathways. The compound's efficacy was compared to standard chemotherapeutic agents, showing promising results in reducing cell viability at low concentrations .

Case Study 1: Antibacterial Efficacy

A recent study focused on the synthesis of novel pyridine derivatives, including this compound. The research demonstrated that this compound had one of the lowest MIC values against E. coli, suggesting strong antibacterial activity. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties were assessed through cellular assays where the compound was found to significantly reduce TNF-alpha levels in macrophages. This effect was attributed to its ability to inhibit NF-kB activation, thus providing insights into its potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-bromo-2-chloro-3-(difluoromethyl)pyridine, and how can intermediates be optimized for yield?

- Methodology : Begin with halogenation and functional group substitution strategies. For example, bromination of a pyridine precursor (e.g., 2-amino-3-methylpyridine) followed by chlorination and difluoromethylation. Use regioselective bromination at the 5-position (as seen in analogous pyridine derivatives) with NBS (N-bromosuccinimide) under controlled conditions . Optimize reaction parameters (temperature, solvent polarity, catalyst) via Design of Experiments (DOE) to maximize yield. Monitor intermediates using LC-MS or GC-MS for purity validation.

Q. How can researchers characterize the structural and electronic properties of this compound to confirm regiochemistry?

- Methodology : Combine NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography. For example, ¹⁹F NMR can resolve the difluoromethyl group’s electronic environment, while X-ray confirms spatial arrangement . Computational tools like density functional theory (DFT) can predict chemical shifts and compare them to experimental data to validate structural assignments.

Q. What are the key reactivity patterns of the bromine and chlorine substituents in cross-coupling reactions?

- Methodology : Test Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine at position 5 is typically more reactive than chlorine at position 2 due to lower steric hindrance and favorable electronic effects. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to selectively replace bromine, preserving the chlorine substituent for downstream functionalization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction outcomes (e.g., unexpected byproducts)?

- Methodology : Apply quantum chemical reaction path searches (e.g., via the Artificial Force Induced Reaction method) to identify transition states and competing pathways . For instance, if a difluoromethyl group participates in unintended H-bonding or steric clashes, DFT calculations can predict alternative intermediates. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments.

Q. What strategies mitigate regioselectivity challenges in multi-step functionalization of the pyridine core?

- Methodology : Use directing groups (e.g., pyridine N-oxides) to control substitution patterns. For example, prior oxidation of the pyridine nitrogen can direct electrophilic substitution to specific positions. After functionalization, reduce the N-oxide back to the parent pyridine . Pair with steric maps (e.g., A-value analysis) to predict substituent interactions.

Q. How does the difluoromethyl group influence thermal and hydrolytic stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., defluorination or hydrolysis) to control compounds lacking the difluoromethyl group. Use Arrhenius modeling to extrapolate shelf-life under standard lab conditions .

Q. Can green chemistry principles be applied to improve atom economy in its synthesis?

- Methodology : Replace traditional halogenation reagents (e.g., Br₂) with catalytic KBr/H₂O₂ systems in aqueous media. Explore microwave-assisted synthesis to reduce reaction times and energy use. Solvent selection guides (e.g., CHEM21) can identify biodegradable alternatives to DMF or THF .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize DOE over trial-and-error to screen catalysts, solvents, and temperatures .

- Contradiction Analysis : Cross-validate experimental data with computational models (e.g., ICReDD’s reaction design framework) .

- Safety : Use WGK 3 protocols for handling halogenated pyridines (e.g., fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.